![molecular formula C7H16Cl2N2 B1435090 3,9-二氮杂双环[3.3.1]壬烷二盐酸盐 CAS No. 30800-10-3](/img/structure/B1435090.png)

3,9-二氮杂双环[3.3.1]壬烷二盐酸盐

描述

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular weight of 199.12 . It is also known as 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride .

Molecular Structure Analysis

The molecular structure of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is represented by the InChI code:1S/C8H16N2.2ClH/c1-10-7-3-2-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H . The structure is also available as a 2D Mol file . Physical And Chemical Properties Analysis

The physical and chemical properties of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride include a molecular weight of 199.12 , a melting point of 258-260°C . It is a powder at room temperature .科学研究应用

化学转化和合成

3,9-二氮杂双环[3.3.1]壬烷二盐酸盐在化学转化中表现出多样性。它经历了不寻常的裂解和环化反应,正如在对3-苄基-9-羟甲氧基羰基甲基-3,9-二氮杂双环[3.3.1]壬烷转化的研究中所见,导致各种结构复杂的化合物 (Nikit-skaya & Yakhontov, 1970)。此外,其衍生物已被合成并进行了结构分析,表明了一个扁平的椅-椅构象,这对于理解它们的化学行为和潜在应用至关重要 (Fernández et al., 1992)。

质谱研究

已对3,9-二氮杂双环[3.3.1]壬烷的质谱进行了研究,揭示了它们的碎裂行为。这项研究有助于理解这些化合物中电荷的分布以及它们对碎裂的反应,这对于在分析化学中的应用至关重要 (Ermakov & Sheinker, 1981)。

结构和构象分析

多项研究已集中在3,9-二氮杂双环[3.3.1]壬烷衍生物的结构和构象方面。这些研究涉及X射线衍射和核磁共振光谱,为开发具有特定物理和化学性质的新化合物提供了宝贵的数据 (Fernández et al., 1995)。

在药理学中的应用

已探索了该化合物的衍生物在药理学中的潜力。例如,一些衍生物被研究其与尼古丁型乙酰胆碱受体的相互作用,为开发针对这些受体的药物提供了见解 (Eibl et al., 2013)。

脂质体递送系统

已进行了药物递送系统的创新应用研究,3,9-二氮杂双环[3.3.1]壬烷衍生物作为脂质体容器中的分子开关。这突显了它们在控制药物释放和靶向治疗中的潜力 (Veremeeva et al., 2021)。

抗心律失常潜力

对与3,9-二氮杂双环[3.3.1]壬烷结构相关的3,7-二杂双环[3.3.1]壬烷的研究显示出抗心律失常活性的潜力。这项研究有助于开发新的心血管药物 (Garrison et al., 1996)。

抗肿瘤研究

已经为3,9-二氮杂双环[3.3.1]壬烷的衍生物合成追求了潜在的抗肿瘤性能,表明了该化合物在癌症研究中的重要性 (Arutyunyan et al., 1995)。

作用机制

Target of Action

The primary target of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is the AMPA receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride acts as a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors by binding to a site different from the active site, leading to an increase in the receptor’s response to its ligand, glutamate .

Biochemical Pathways

The activation of AMPA receptors by 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride leads to an influx of sodium and calcium ions into the neuron, which can then trigger a series of biochemical reactions . These reactions can lead to various downstream effects, such as the enhancement of synaptic plasticity, which is crucial for learning and memory .

Result of Action

The activation of AMPA receptors by 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride can lead to a range of molecular and cellular effects. For instance, it can enhance synaptic transmission and plasticity, which can improve cognitive functions such as learning and memory .

安全和危害

未来方向

The future directions for the study of 3,9-Diazabicyclo[3.3.1]nonane derivatives involve their potential therapeutic applications. They have shown promising results in the treatment of various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .

属性

IUPAC Name |

3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(3-1)9-6;;/h6-9H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHJTJFJWDUCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(C1)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

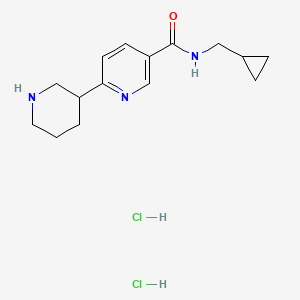

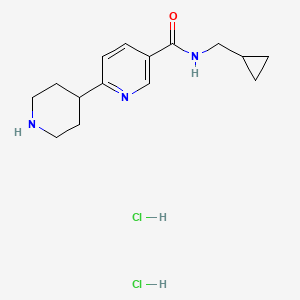

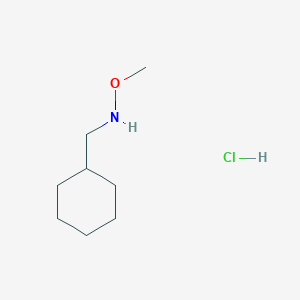

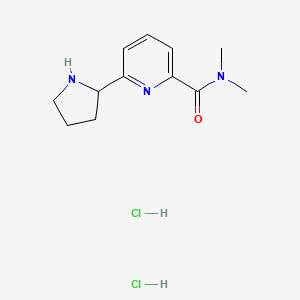

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)